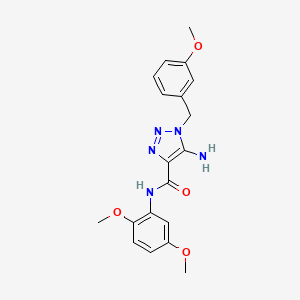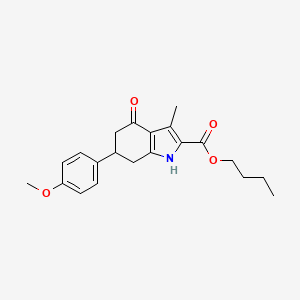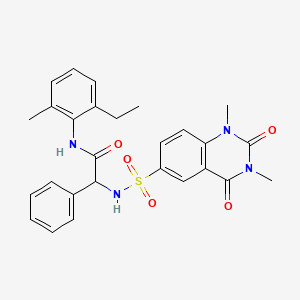![molecular formula C22H15F2N3O4S B11428739 (2Z)-N-(3,4-difluorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11428739.png)
(2Z)-N-(3,4-difluorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of benzenesulfonamidoimino and difluorophenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a chromene derivative with a benzenesulfonamide and a difluorophenylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in binding studies. Its structural features make it suitable for investigating interactions with biological macromolecules.
Medicine
In medicine, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamidoimino group may act as a binding moiety, while the difluorophenyl group could enhance its affinity and specificity. The chromene core may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DICHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIMETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE lies in its difluorophenyl group, which can significantly influence its chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C22H15F2N3O4S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-difluorophenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H15F2N3O4S/c23-18-11-10-15(13-19(18)24)25-21(28)17-12-14-6-4-5-9-20(14)31-22(17)26-27-32(29,30)16-7-2-1-3-8-16/h1-13,27H,(H,25,28)/b26-22- |
InChI Key |
YMKSSTJMCIRDBG-ROMGYVFFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11428657.png)
![N-(4-chlorophenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11428660.png)
![methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate](/img/structure/B11428672.png)
![2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11428673.png)
![4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11428681.png)


![3,4-dihydro-2H-quinolin-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B11428697.png)

![N-{[4-Ethyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11428713.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11428717.png)

![7-(3,4-Dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428729.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11428747.png)
